molecular formula C12H19NO4 B1404986 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1392803-98-3

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No. B1404986
CAS RN: 1392803-98-3
M. Wt: 241.28 g/mol
InChI Key: OZGWTDQOKLMHTB-UHFFFAOYSA-N
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Description

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 1392803-98-3 . It has a molecular weight of 241.29 . The IUPAC name for this compound is 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-1-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid are not available in the search results, it’s worth noting that similar compounds have been involved in reactions such as the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Analogues

  • Enantiopure Analogues Synthesis : Research led by Avenoza et al. (2002) focused on synthesizing enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline. This synthesis involved key steps like base-promoted internal nucleophilic displacement and resolution through diastereomer formation and crystallization, producing valuable ketones as precursors for (-)- and (+)-epibatidine and other analogues (Avenoza et al., 2002).
  • Conformationally Constrained 4-Hydroxyprolines : Avenoza et al. (1999) developed enantiomerically pure 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids as new 4-hydroxyprolines. These were synthesized using a straightforward route, ultimately leading to a new formal synthesis of (+)-epibatidine (Avenoza et al., 1999).

Medicinal Chemistry and Drug Design

  • Nonchiral Pipecolic Acid Analogues : Radchenko et al. (2009) reported on the syntheses of various 2-azabicyclo acids, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid. These compounds, due to their structure and yields, are of interest in medicinal chemistry and drug design (Radchenko et al., 2009).

Chemical and Structural Studies

  • Bicyclic β-Amino Acid Synthesis : Tymtsunik et al. (2013) developed a scalable synthesis of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid, highlighting its potential in peptide engineering and peptidomimetic drug design. Their approach was based on symmetry plane disconnections in the target and intermediate molecules (Tymtsunik et al., 2013).

  • Synthesis of Gamma-Aminobutyric Acid Analogues : Petz and Wanner (2013) developed a synthesis for 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives as analogues of gamma-aminobutyric acid. Their key process involved a sensitized intermolecular photocycloaddition (Petz & Wanner, 2013).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include P233, P261, P264, P271, P280, P302, P304, P305, P312, P330, P338, P340, P351, P352, P362, and P403 .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-8-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGWTDQOKLMHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801138864
Record name 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid

CAS RN

1392803-98-3
Record name 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392803-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azabicyclo[3.1.1]heptane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801138864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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